2-Amino-3-(3-bromopyridin-2-yl)propanoic acid
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Overview
Description
2-Amino-3-(3-bromopyridin-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a bromopyridine moiety, and a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-bromopyridin-2-yl)propanoic acid typically involves the bromination of a pyridine derivative followed by the introduction of the amino and propanoic acid groups. One common method involves the bromination of 2-pyridinecarboxaldehyde to form 3-bromo-2-pyridinecarboxaldehyde, which is then subjected to reductive amination with an appropriate amine to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-bromopyridin-2-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃) under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Pyridine derivatives.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
2-Amino-3-(3-bromopyridin-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-bromopyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of enzyme activity or modulation of protein-protein interactions, which can have therapeutic effects in various diseases .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(5-bromopyridin-2-yl)propanoic acid
- 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid
- 2-Amino-3-(4-bromopyridin-2-yl)propanoic acid
Uniqueness
2-Amino-3-(3-bromopyridin-2-yl)propanoic acid is unique due to the specific position of the bromine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its isomers .
Properties
Molecular Formula |
C8H9BrN2O2 |
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Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-amino-3-(3-bromopyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-5-2-1-3-11-7(5)4-6(10)8(12)13/h1-3,6H,4,10H2,(H,12,13) |
InChI Key |
FLIIXVMMUOIUAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CC(C(=O)O)N)Br |
Origin of Product |
United States |
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